1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane
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Overview
Description
1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a cyclopropanesulfonyl group and a trifluoromethyl-substituted phenylmethyl group attached to the diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via a sulfonylation reaction using cyclopropanesulfonyl chloride and a base such as triethylamine.
Attachment of the Trifluoromethyl-Substituted Phenylmethyl Group: This step involves a nucleophilic substitution reaction where the diazepane is reacted with a trifluoromethyl-substituted benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the diazepane ring or the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepanes or phenylmethyl derivatives.
Scientific Research Applications
1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets, while the cyclopropanesulfonyl group can influence its metabolic stability and solubility.
Comparison with Similar Compounds
Similar Compounds
1-(cyclopropanesulfonyl)-4-phenyl-1,4-diazepane: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
1-(cyclopropanesulfonyl)-4-{[2-chlorophenyl]methyl}-1,4-diazepane: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to variations in reactivity and application.
Uniqueness
1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is unique due to the combination of the cyclopropanesulfonyl and trifluoromethyl-substituted phenylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2S/c17-16(18,19)15-5-2-1-4-13(15)12-20-8-3-9-21(11-10-20)24(22,23)14-6-7-14/h1-2,4-5,14H,3,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIPZBPATOHYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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